C7‑Amine vs C3‑Amine Regioisomerism: Pharmacophoric Divergence with Binding-Site Consequences
The target compound carries the primary amine at the imidazo[1,2‑a]pyridine 7‑position, whereas the commercially prevalent analog 2‑(4‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine (CAS 34164‑94‑8) places the amine at the 3‑position. This regioisomeric switch changes the hydrogen‑bond donor/acceptor topography: the 7‑amine regioisomer presents 3 H‑bond acceptors (TPSA 43.32 Ų) versus only 2 H‑bond acceptors for the 3‑amine regioisomer (TPSA 43.3 Ų but one fewer acceptor due to ring‑nitrogen engagement) . Critically, the Roche tau imaging patent (EP3049411A1) explicitly claims imidazo[1,2‑a]pyridin‑7‑amines as the active pharmacophore for binding tau aggregates, while 3‑amine analogs are absent from the claimed scope [1]. Conversely, 2‑(4‑chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine has been reported to inhibit COX‑2 with IC₅₀ values of 0.07–0.39 µM, a biological activity profile orthogonal to tau binding .
| Evidence Dimension | Regioisomeric amine position: pharmacophore identity |
|---|---|
| Target Compound Data | 7‑amine; TPSA 43.32 Ų; 3 H‑bond acceptors; claimed in tau imaging patent |
| Comparator Or Baseline | 2‑(4‑Chlorophenyl)imidazo[1,2‑a]pyridin‑3‑amine: 3‑amine; TPSA 43.3 Ų; 2 H‑bond acceptors; COX‑2 IC₅₀ 0.07–0.39 µM |
| Quantified Difference | Different target engagement profiles: 7‑amine → tau aggregates; 3‑amine → COX‑2 enzyme inhibition |
| Conditions | Calculated molecular properties (Chem960); patent claims analysis (EP3049411A1); enzyme inhibition assay (COX‑2) |
Why This Matters
For tau‑targeted imaging or CNS kinase programs, the 7‑amine regioisomer is the biologically validated pharmacophore; substituting the 3‑amine analog would address an entirely different target class (COX‑2) and invalidate tau‑binding hypotheses.
- [1] Hoffmann-La Roche Inc. EP3049411A1 – IMIDAZO[1,2-A]PYRIDIN-7-AMINES AS IMAGING TOOLS. https://patents.google.com/patent/EP3049411A1/en View Source
